molecular formula C6H3FN4O2 B149403 4-Fluoro-3-nitrophenyl azide CAS No. 28166-06-5

4-Fluoro-3-nitrophenyl azide

Cat. No.: B149403
CAS No.: 28166-06-5
M. Wt: 182.11 g/mol
InChI Key: VCTBSHQJICJJFV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Fluoro-3-nitrophenyl azide involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, ensuring safety protocols for handling azides, and implementing efficient purification techniques.

Scientific Research Applications

Bioconjugation

4-Fluoro-3-nitrophenyl azide is extensively used for the immobilization of biomolecules onto polymer surfaces. This application is crucial for creating bioconjugates necessary for various biochemical assays and chemical syntheses. The compound can covalently bond with proteins, enzymes, nucleic acids, and other biomolecules upon photoactivation.

Table 1: Bioconjugation Applications

Biomolecule TypeApplication Example
AntibodiesImmobilization on sensor surfaces
EnzymesDevelopment of enzyme-linked assays
Nucleic AcidsDNA aptamer immobilization
CellsCell surface modification

Surface Functionalization

The compound is employed to modify the surfaces of polymers and materials to enhance their properties. This functionalization is vital for improving adhesion, hydrophilicity, and biocompatibility in various applications.

Case Study: Surface Activation
A study demonstrated that this compound could activate inert polymer surfaces through nitrene insertion reactions, allowing for the covalent attachment of biomolecules without additional catalysts or reagents .

Photoaffinity Labeling

This compound serves as a selective photoaffinity labeling agent that helps study molecular interactions by forming covalent bonds between interacting molecules upon exposure to light. This technique is particularly useful in identifying binding sites on proteins.

Table 2: Photoaffinity Labeling Studies

Study FocusFindings
Monoamine Oxidase InhibitionIrreversible inhibition upon photolysis
Binding Site CharacterizationIdentification of active sites on MAO-B

Rapid Diagnostics

This compound is utilized in developing diagnostic assays that require the immobilization of biomolecules. Its ability to form stable covalent bonds under light activation enables the creation of reliable diagnostic tools.

Preparation Methods

The synthesis of this compound typically involves:

  • Diazotization: 4-Fluoro-3-nitroaniline is treated with sodium nitrite in acidic conditions.
  • Azidation: The diazonium salt formed is then reacted with sodium azide.

This straightforward synthesis process contributes to its accessibility for research applications.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-nitrophenyl azide involves the generation of nitrenes upon exposure to ultraviolet light. These nitrenes are highly reactive intermediates that can insert into C-H and N-H bonds, forming covalent bonds with target molecules. This property makes this compound an effective photolinker for bioconjugation and surface functionalization .

Comparison with Similar Compounds

4-Fluoro-3-nitrophenyl azide is unique among photolinkers due to its simple, single-step preparation and ease of thermochemical and photochemical reactions with various polymers and biomolecules. Similar compounds include:

This compound stands out due to its historical significance and continued relevance in modern scientific research .

Biological Activity

4-Fluoro-3-nitrophenyl azide (FNPA) is a chemical compound that has garnered attention for its biological activity, particularly as a photoaffinity labeling probe. This article explores the compound's interactions, mechanisms of action, and potential applications based on diverse research findings.

This compound is characterized by its azide functional group, which contributes to its reactivity. The compound is known for being a potent electrophile, allowing it to form covalent bonds with nucleophiles in biological systems. Its structure can be summarized as follows:

  • Chemical Formula : C6_6H3_3F N4_4O2_2
  • CAS Number : 28166-06-5
  • Molecular Weight : 182.1 g/mol

Photoaffinity Labeling

FNPA acts as a photoaffinity labeling agent, particularly for monoamine oxidase B (MAO-B). Research indicates that FNPA binds to specific sites on MAO-B, which can be elucidated through photolysis and subsequent analysis of labeled peptides. The binding process involves:

  • Photolysis : Upon exposure to UV light, FNPA generates reactive species that can covalently bond to amino acid residues in proteins.
  • Labeling Sites : Studies have shown that FNPA incorporates into MAO-B at sites distinct from those labeled by traditional inhibitors like pargyline, suggesting unique binding interactions and potential for detailed structural studies of the enzyme's active site .

Antimicrobial Properties

While the primary focus of FNPA research has been on its role in enzyme labeling, there are indications of its antimicrobial potential. The incorporation of FNPA into various formulations has been explored, particularly in combination with biopolymers like chitosan. Chitosan itself exhibits antimicrobial activity, and when combined with FNPA, may enhance this effect due to the reactive nature of the azide group .

Study on MAO-B Binding

A significant study demonstrated the effectiveness of FNPA in labeling MAO-B from beef liver. The researchers utilized [(3)H]FNPA and analyzed the resulting radioactive peaks after enzymatic digestion. They found that:

  • The extent of labeling was concentration-dependent.
  • Presence of substrates or inhibitors affected the labeling efficiency.
  • Different profiles were observed when comparing FNPA-labeled peptides to those labeled by pargyline, indicating distinct binding characteristics and potential for further investigation into enzyme mechanisms .

Antimicrobial Activity Investigation

In another study, FNPA was evaluated for its incorporation into chitosan-based materials aimed at enhancing antimicrobial properties. The results indicated that while chitosan alone exhibited some antibacterial activity, the addition of FNPA improved the overall efficacy against specific bacterial strains .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
MAO-B Labeling Effective photoaffinity labeling agent; binds distinctively compared to other inhibitors.
Antimicrobial Potential enhancement of antimicrobial properties when combined with chitosan.
Reactivity Forms covalent bonds with nucleophiles; useful in studying protein interactions.

Safety and Handling Considerations

Due to its reactive nature and potential explosiveness when dry, FNPA must be handled with caution. Safety data sheets recommend:

  • Storage at low temperatures (4°C) under moist conditions.
  • Avoiding contact with skin and eyes due to toxicity.
  • Proper disposal methods to mitigate environmental risks .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-fluoro-3-nitrophenyl azide (FNPA) and its derivatives?

FNPA is synthesized via diazotization and azide substitution. A common method involves reacting 4-fluoro-3-nitroaniline with sodium nitrite under acidic conditions (e.g., HCl), followed by treatment with sodium azide . For derivatives like azido fatty acids, FNPA is coupled to amines (e.g., 12-aminododecanoic acid) via nucleophilic aromatic substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (0–4°C) to minimize side reactions . Purity is verified using HPLC and mass spectrometry (e.g., NIST reference data) .

Q. How can FNPA’s reactivity be characterized in bioconjugation applications?

FNPA’s azide group enables photoactivated crosslinking to biomolecules (e.g., proteins, nucleic acids). Methodologically:

  • Photolysis conditions : Use UV light (350 nm) for 5–10 min to generate nitrene intermediates .
  • Post-reaction analysis : SDS-PAGE or MALDI-TOF to confirm covalent binding .
  • Specificity control : Include dark controls to rule out non-photoactivated interactions .

Q. What spectroscopic techniques are critical for characterizing FNPA and its conjugates?

  • FT-IR : Confirm azide (-N₃) stretch at ~2100 cm⁻¹ .
  • NMR : ¹⁹F NMR quantifies fluorinated aromatic ring integrity (δ ~-110 ppm) .
  • UV-Vis : Monitor photolysis efficiency via absorbance decay at 350 nm .

Advanced Research Questions

Q. How do electronic excited states influence FNPA’s photochemical pathways?

FNPA exhibits wavelength-dependent reactivity:

  • S₁-state (420 nm) : Rapid internal conversion (~350 fs) with minimal nitrene yield.
  • S₂-state (305–350 nm) : Efficient N₂ elimination, generating reactive nitrenes for crosslinking . Computational studies (e.g., TD-DFT) model these transitions, emphasizing exact-exchange terms in density functionals for accuracy .

Q. What strategies resolve contradictory data in FNPA’s enzyme inhibition versus photoaffinity labeling?

FNPA acts as:

  • Competitive inhibitor : Binds MAO active sites reversibly in the dark (Ki = ~5 µM) .
  • Photoaffinity label : Forms irreversible bonds upon UV exposure. To distinguish:
  • Pre-incubate enzyme with FNPA in dark vs. light.
  • Use kinetic assays (e.g., fluorogenic substrates) to quantify inhibition vs. covalent modification .

Q. How does pH modulate FNPA’s efficacy in photoaffinity labeling studies?

FNPA’s reactivity is pH-sensitive. For trypsin labeling:

  • Optimal pH : 6.2–7.4 (retains enzyme activity post-photolysis).
  • Mechanism : Protonation states influence nitrene stability and crosslinking efficiency . Experimental design: Titrate pH during photolysis, followed by activity assays under standardized conditions (pH 6.2) .

Q. What computational methods predict FNPA’s interactions with biological targets?

  • Molecular docking : Simulate FNPA binding to enzymes (e.g., penicillin-binding proteins) using AutoDock Vina. Focus on halogen bonding (C-F⋯O/N motifs) for affinity .
  • MD simulations : Assess nitrene stability in solvent vs. protein pockets .

Q. Methodological Challenges & Solutions

Q. How to optimize FNPA-based biomolecule immobilization on solid supports?

  • Surface functionalization : Coat substrates (e.g., gold, silica) with thiol-/amine-terminated linkers.
  • Density control : Vary FNPA concentration (0.1–1 mM) during coupling.
  • Validation : XPS or AFM to confirm monolayer formation .

Q. Why do some FNPA derivatives show variable antibacterial activity?

Structural modifications (e.g., chloro-substitution at acetamide positions) enhance bacterial membrane penetration. Key steps:

  • MIC assays : Test against Gram-negative/-positive strains (e.g., Klebsiella pneumoniae) .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to rule off-target effects .

Q. How to address discrepancies in FNPA’s reported toxicity profiles?

  • In vitro assays : Measure LD₅₀ in hepatocyte models (e.g., HepG2).
  • Metabolite analysis : LC-MS/MS identifies nitro-reduction byproducts (e.g., aryl amines) .

Properties

IUPAC Name

4-azido-1-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3FN4O2/c7-5-2-1-4(9-10-8)3-6(5)11(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTBSHQJICJJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950909
Record name 4-Azido-1-fluoro-2-nitrobenzene
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Molecular Weight

182.11 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28166-06-5
Record name 1-Fluoro-2-nitro-4-azidobenzene
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Record name 4-Fluoro-3-nitrophenyl azide
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Record name Benzene, 4-azido-1-fluoro-2-nitro-
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Record name 4-azido-1-fluoro-2-nitrobenzene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Fluoro-3-nitrophenyl azide
4-Fluoro-3-nitrophenyl azide
4-Fluoro-3-nitrophenyl azide
4-Fluoro-3-nitrophenyl azide

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